N-(4-Aminophenyl)-3-ethoxybenzamide
Overview
Description
“N-(4-Aminophenyl)-3-ethoxybenzamide” is a compound that would consist of a benzamide core with an ethoxy group at the 3-position and an aniline group at the N-position . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugation of the benzene ring and the amide group . The presence of the amide group can also result in hydrogen bonding, which could affect its physical properties .Chemical Reactions Analysis
Again, while specific reactions for “this compound” are not available, benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Antiviral Activity
N-phenylbenzamide derivatives have been synthesized and tested for their antiviral activities, particularly as inhibitors against enterovirus 71 (EV 71). These compounds demonstrate promising antiviral properties, suggesting potential for the development of new antiviral drugs (Ji et al., 2013).
Advanced Material Development
Novel aromatic polyimides have been synthesized using derivatives including N-(4-Aminophenyl)-3-ethoxybenzamide, showing significant thermal stability and solubility in organic solvents. These materials are crucial for various industrial applications, such as in the production of high-performance plastics and electronics (Butt et al., 2005).
Electrochemical Studies for Antioxidant Activity
Electrochemical oxidation studies of amino-substituted benzamide derivatives, including this compound, have highlighted their potential as powerful antioxidants. Understanding the electrochemical oxidation mechanisms of these compounds is vital for assessing their free radical scavenging activities, which is essential for developing new antioxidant therapies (Jovanović et al., 2020).
Development of Biosensors
The development of a high sensitive biosensor utilizing this compound derivatives for the simultaneous determination of biomolecules indicates the role of these compounds in enhancing analytical methodologies in biochemistry and clinical diagnostics (Karimi-Maleh et al., 2014).
Pharmaceutical Research and Development
Compounds synthesized from this compound have been investigated for their potential in treating various conditions. Studies have explored their application in creating inhibitors for bacterial cell division protein FtsZ, indicating their relevance in developing new antibacterial therapies (Haydon et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-aminophenyl)-3-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFRPJKHDKEQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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